molecular formula C9H7BrN2O2 B6273359 2-(5-bromo-1H-indazol-1-yl)acetic acid CAS No. 92567-19-6

2-(5-bromo-1H-indazol-1-yl)acetic acid

Cat. No. B6273359
CAS RN: 92567-19-6
M. Wt: 255.1
InChI Key:
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Description

2-(5-Bromo-1H-indazol-1-yl)acetic acid, also known as 5-bromoindazole-1-acetic acid (BIAA), is an organic compound that has been used in various scientific research applications. It is a derivative of indazole, which is a heterocyclic aromatic compound composed of five carbon atoms and three nitrogen atoms. BIAA has been used in a variety of research studies, including those related to biochemistry, physiology, and pharmacology. The compound has been studied for its potential applications in the pharmaceutical, agricultural, and food industries.

Scientific Research Applications

BIAA has been used in a variety of scientific research studies, including those related to biochemistry, physiology, and pharmacology. It has been used to study the effects of various compounds on the human body, as well as the mechanism of action of drugs and other substances. BIAA has also been used to study the metabolism of proteins, enzymes, and nucleic acids. In addition, it has been used to study the effects of environmental factors on the human body.

Mechanism of Action

BIAA has been studied for its potential mechanism of action. It is thought that BIAA binds to the active site of enzymes and proteins, thus modulating their activity. It is also believed to interact with certain receptors and ion channels in the body, which may lead to changes in the physiological and biochemical processes of the body.
Biochemical and Physiological Effects
BIAA has been studied for its potential biochemical and physiological effects. It has been shown to affect the activity of enzymes and proteins, as well as the expression of genes. It has also been shown to affect the production of hormones, neurotransmitters, and other signaling molecules. In addition, BIAA has been shown to affect the metabolism of carbohydrates, lipids, and proteins.

Advantages and Limitations for Lab Experiments

BIAA has several advantages for laboratory experiments. It is relatively easy to synthesize and is stable in a variety of conditions. It is also relatively non-toxic and has a low cost. However, BIAA can be difficult to store and is not as soluble in water as some other compounds.

Future Directions

BIAA has potential applications in the pharmaceutical, agricultural, and food industries. It could be used to develop new drugs or to study the effects of existing drugs on the human body. It could also be used to study the effects of environmental factors on the human body and to develop new compounds that could be used as food or agricultural additives. In addition, BIAA could be used to study the metabolism of proteins, enzymes, and nucleic acids. Finally, BIAA could be used to study the effects of various compounds on the human body and to develop new compounds that could be used as therapeutic agents.

Synthesis Methods

BIAA can be synthesized from the reaction of 5-bromo-1H-indazole and acetic anhydride in the presence of a base and a catalyst. The reaction is carried out at temperatures of 80-120°C for 1-2 hours. The resulting product is a white crystalline solid that can be purified by recrystallization from a suitable solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(5-bromo-1H-indazol-1-yl)acetic acid involves the reaction of 5-bromo-1H-indazole with chloroacetic acid in the presence of a base to form the desired product.", "Starting Materials": [ "5-bromo-1H-indazole", "Chloroacetic acid", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Add 5-bromo-1H-indazole to a reaction flask", "Add chloroacetic acid to the reaction flask", "Add base to the reaction flask to initiate the reaction", "Heat the reaction mixture to a suitable temperature and stir for a specific amount of time", "Cool the reaction mixture and adjust the pH to acidic using hydrochloric acid", "Filter the resulting solid and wash with water", "Dry the product under vacuum to obtain 2-(5-bromo-1H-indazol-1-yl)acetic acid" ] }

CAS RN

92567-19-6

Product Name

2-(5-bromo-1H-indazol-1-yl)acetic acid

Molecular Formula

C9H7BrN2O2

Molecular Weight

255.1

Purity

91

Origin of Product

United States

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